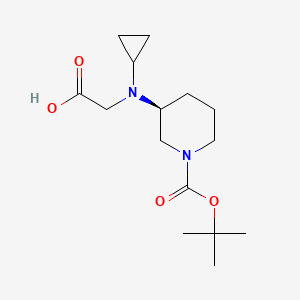

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1354004-64-0

Cat. No.: VC8234665

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354004-64-0 |

|---|---|

| Molecular Formula | C15H26N2O4 |

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | 2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | FXOURPOPDOQWCP-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2 |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a cyclopropyl amino group linked to a carboxymethyl moiety. The tert-butyl ester at the 1-position enhances steric bulk and influences solubility . The (S)-configuration at the chiral center (C3) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Properties

| Property | Value | Source Citations |

|---|---|---|

| CAS Number | 1354004-64-0 | |

| Molecular Formula | ||

| Molecular Weight | 298.38 g/mol | |

| Stereoisomerism | (S)-enantiomer specific |

Enantiomeric Comparison

The (R)-enantiomer (CAS: 1822505-41-8) shares the same molecular formula but differs in spatial arrangement, leading to potential variations in binding affinity and metabolic stability. Such stereochemical distinctions underscore the importance of enantioselective synthesis in optimizing therapeutic candidates .

Synthesis and Industrial Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperidine ring:

-

Piperidine Core Formation: Cyclization of appropriate precursors under basic conditions.

-

Cyclopropyl Amino Introduction: Nucleophilic substitution or reductive amination to attach the cyclopropyl amino group .

-

Carboxymethyl and tert-Butyl Esterification: Protection of the carboxylic acid as a tert-butyl ester to enhance stability during subsequent reactions .

Reaction Optimization

Key parameters include:

-

Temperature Control: Maintained between 0–25°C to prevent side reactions.

-

Catalysts: Palladium or nickel catalysts for cross-coupling steps .

-

Solvents: Polar aprotic solvents like DMF or THF improve reaction homogeneity.

Table 2: Representative Synthesis Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | KCO, DMF, 80°C | 65 |

| Amination | NaBHCN, MeOH, RT | 72 |

| Esterification | BocO, DMAP, CHCl | 85 |

Industrial-scale production employs continuous flow systems to enhance efficiency and reproducibility .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water due to the hydrophobic tert-butyl group . Stability studies indicate degradation under acidic conditions, necessitating storage at −20°C in inert atmospheres .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume